N-(2-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-9-8-11(14-10(2)19-22-16(14)17-9)15(20)18-12-6-4-5-7-13(12)21-3/h4-8H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJICWNQNZLNRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methoxyphenylamine with 3,6-dimethylpyridine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is carried out under reflux conditions, leading to the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
Synthesis Techniques
The synthesis of N-(2-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. Key methods include:
- Oxidation and Reduction Reactions : Utilizing reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.
- Controlled Reaction Conditions : Maintaining specific temperatures and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to optimize yield and purity.
- Purification Techniques : Employing column chromatography for the purification of intermediates and final products.
Biological Applications
This compound has shown promise in various biological applications:
- Neurological Disorders : Preliminary studies suggest that compounds with similar structures may interact with neurotransmitter systems, indicating potential therapeutic roles in treating neurological disorders such as depression and anxiety.
- Anti-inflammatory Properties : The compound may exhibit effects on inflammatory mediators, positioning it as a candidate for developing anti-inflammatory medications.
- Anticancer Activity : Structural analogs have demonstrated anticancer properties in vitro, suggesting that this compound could also possess similar activities.
Case Studies and Experimental Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Neurotransmitter Interaction Studies : Research indicates that similar oxazole-pyridine derivatives can modulate serotonin and dopamine levels in animal models, supporting their use in psychiatric conditions.
- In Vitro Anticancer Studies : Compounds structurally related to this carboxamide have shown cytotoxic effects against various cancer cell lines, prompting further investigation into their mechanisms of action.
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | Contains a methoxy group on the phenyl ring | Simpler structure may lead to different biological activity |
| N-(2-chlorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | Chlorine substituent instead of methoxy | Potentially different reactivity due to electron-withdrawing nature |
| N-(3-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | Methoxy group at a different position | May exhibit distinct pharmacological profiles |
This table illustrates how variations in substituents can influence biological activity and reactivity.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as DNA gyrase, which is essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death . Additionally, the compound may interact with other cellular pathways, contributing to its anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxazolo[5,4-b]pyridine Derivatives with Varied Substituents
N-Benzyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Molecular Formula : C₁₆H₁₅N₃O₂ (molecular weight: 281.31 g/mol) .
- Key Differences : Replaces the 2-methoxyphenyl group with a benzyl moiety.
- Applications : Industrially available at 99% purity, suggesting utility in bulk synthesis or intermediate use .
N-(3,5-Dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Molecular Formula : C₁₇H₁₇N₃O₄ (molecular weight: 327.33 g/mol) .
- Key Differences : Features a 3,5-dimethoxyphenyl substituent instead of 2-methoxyphenyl.
- Implications : Increased methoxy substitution may enhance solubility or alter electronic properties compared to the target compound.
N-[1-(1H-Benzimidazol-2-yl)-3-methylsulfanylpropyl]-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Molecular Formula : C₂₂H₂₅N₅O₂S (molecular weight: 423.53 g/mol) .
- Key Differences : Incorporates a benzimidazole-thioether side chain, significantly increasing molecular weight and complexity.
- Implications : The benzimidazole group may confer enhanced binding to biological targets (e.g., enzymes) compared to simpler aryl substituents .
Heterocyclic Variants with Pyrazolo or Triazolo Cores
1-tert-Butyl-6-cyclopropyl-N-[(2-methoxyphenyl)methyl]-3-methyl-pyrazolo[5,4-b]pyridine-4-carboxamide
- Core Structure : Pyrazolo[5,4-b]pyridine .
- Key Differences : Replaces the oxazole ring with a pyrazole, altering electronic properties.
- Activities : Demonstrates antimalarial activity in preclinical studies, highlighting the pharmacological relevance of carboxamide derivatives .
N-(4-Methoxyphenyl)-2-{[(3-Methoxyphenyl)carbamoyl]methyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Dihydropyridine and Thioether-Containing Analogs
AZ331: 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide
Structural and Physicochemical Comparison
Table 1: Key Parameters of Selected Analogs
Biological Activity
N-(2-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing data from various studies and presenting findings in a structured format.
Structural Characteristics
The compound's structure incorporates an oxazole ring fused with a pyridine moiety, along with a methoxy-substituted phenyl group. Its molecular formula is with a molecular weight of approximately 284.31 g/mol. The unique combination of functional groups contributes to its potential interactions with biological systems.
Biological Activities
Preliminary studies have indicated that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has shown promising results in scavenging free radicals, which is critical for preventing oxidative stress-related diseases.
- Enzyme Inhibition : It has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and II), with reported values indicating potent inhibition .
- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects against a range of pathogens, although further research is needed to elucidate the specific mechanisms involved.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. The following table summarizes key characteristics and activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Oxazole-pyridine moiety with methoxy group | Antioxidant, enzyme inhibition |
| N-(2-chlorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | Chlorine substituent instead of methoxy | Potentially different reactivity |
| N-(3-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | Methoxy group at a different position | Distinct pharmacological profiles |
This comparison highlights the unique aspects of this compound regarding its substituents and potential biological activities.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Antioxidant Studies : A study demonstrated that derivatives of pyridine compounds exhibited significant antioxidant activity against DPPH radicals. The findings suggested that structural modifications could enhance antioxidant properties .
- Enzyme Inhibition : Research on thiosemicarbazide derivatives showed high inhibition rates against AChE and hCA isoforms. The structure-activity relationship indicated that specific substitutions could lead to enhanced inhibitory effects .
- Pharmacological Evaluations : In vivo studies have indicated that compounds with similar structures can modulate neurotransmitter systems and exhibit neuroprotective effects. This suggests potential applications in treating neurodegenerative disorders .
Q & A
Q. Critical Parameters :
- Temperature control (<5°C during coupling to prevent racemization).
- Use of inert atmosphere (N₂/Ar) for moisture-sensitive steps.
Basic: What analytical techniques validate the compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify methoxy (δ 3.8–4.0 ppm), methyl groups (δ 2.1–2.5 ppm), and aromatic protons (δ 6.8–8.0 ppm) .
- ¹³C NMR : Confirm carbonyl (δ ~165 ppm) and heterocyclic carbons .
- Mass Spectrometry (HRMS) : Exact mass matching (±3 ppm) confirms molecular formula (e.g., C₁₈H₁₇N₃O₃ requires 335.1264) .
- HPLC : Purity >98% with C18 columns (acetonitrile/water + 0.1% TFA) .
Advanced: How can computational modeling predict binding interactions with biological targets?
Methodological Answer:
Target Selection : Prioritize enzymes like HIV integrase or kinases based on structural analogs .
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Key interactions:
- Methoxyphenyl group in hydrophobic pockets.
- Carboxamide hydrogen bonds with catalytic residues .
MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability .
Q. Data Interpretation :
- Binding energy ≤ -8 kcal/mol suggests high affinity.
- RMSD <2 Å indicates stable ligand-target complexes.
Advanced: How to resolve contradictions in reported biological activity (e.g., IC₅₀ variability)?
Methodological Answer:
Assay Standardization :
- Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine) .
SAR Analysis : Modify substituents (e.g., replace 2-methoxyphenyl with 3,4-dimethoxy) to isolate activity drivers .
Meta-Analysis : Compare datasets using tools like RevMan, adjusting for variables (e.g., solvent DMSO% or incubation time) .
Example : Discrepancies in HIV integrase inhibition may arise from Mg²⁺ concentration differences in assay buffers .
Basic: Which functional groups dictate reactivity in derivatization?
Q. Key Groups :
- Methoxyphenyl : Electron-donating OCH₃ directs electrophilic substitution (e.g., nitration at para position) .
- Isoxazole-Pyridine Core : Susceptible to ring-opening under strong acids (e.g., H₂SO₄) or reductants (e.g., LiAlH₄) .
- Carboxamide : Participates in hydrogen bonding and hydrolyzes to carboxylic acid under basic conditions .
Advanced: What strategies address regioselectivity challenges in functionalization?
Methodological Answer:
Directing Groups : Install temporary groups (e.g., Bpin via Miyaura borylation) to steer C-H activation .
DFT Calculations : Predict regioselectivity using Gaussian09 (B3LYP/6-31G**) by comparing transition state energies .
Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) for amine groups during halogenation .
Case Study : Selective bromination at the pyridine C5 position achieved using NBS and AIBN in CCl₄ (70% yield) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
